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Compound of Interest

Compound Name: Quinoxalin-2-ylmethanamine

Cat. No.: B143339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, has emerged as

a privileged structure in medicinal chemistry.[1] Its rigid, electron-rich nature allows for diverse

interactions with biological targets, making it a cornerstone for the development of potent and

selective enzyme inhibitors.[2] This technical guide provides an in-depth overview of the

burgeoning field of quinoxaline-based enzyme inhibitors, with a focus on their mechanism of

action, structure-activity relationships (SAR), and therapeutic potential. While this guide

encompasses the broader class of quinoxaline derivatives due to the extensive available

research, the principles and findings discussed herein provide a foundational understanding for

the specific potential of congeners such as quinoxalin-2-ylmethanamine.

Quinoxaline derivatives have demonstrated inhibitory activity against a wide array of enzyme

families, including kinases, oxidoreductases, and proteases, implicating their use in oncology,

diabetes, inflammation, and infectious diseases.[1][2][3][4]

Quinoxaline Derivatives as Kinase Inhibitors
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of

many cancers. Quinoxaline-based molecules have been extensively explored as inhibitors of

various kinases, often targeting the ATP-binding site.[5]

Apoptosis Signal-Regulated Kinase 1 (ASK1)
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ASK1 (or MAP3K5) is a key component of the JNK and p38 MAPK signaling pathways, which

are activated by cellular stress and mediate inflammation, apoptosis, and fibrosis.[6] Inhibition

of ASK1 is a promising strategy for diseases like non-alcoholic steatohepatitis (NASH).[6][7]

A series of quinoxaline derivatives have been synthesized and identified as potent ASK1

inhibitors.[6] Notably, a dibromo-substituted quinoxaline derivative, compound 26e, emerged as

a highly effective inhibitor.[6][7]

Pim Kinases
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of

serine/threonine kinases overexpressed in various cancers, playing a role in tumor progression

and drug resistance.[8][9] Researchers have developed quinoxaline derivatives that act as dual

inhibitors of Pim-1 and Pim-2.[8][9]

Other Kinase Targets
Quinoxaline-based compounds have also been designed to inhibit other significant kinase

targets, including:

EGFR Tyrosine Kinase: To overcome resistance to existing drugs like gefitinib and erlotinib.

[10]

VEGFR-2: As anti-angiogenic agents for cancer therapy, designed as analogs of lenvatinib

and sorafenib.[11]

EphA3 Tyrosine Kinase: Showing efficacy in controlling tumor size in lymphoma models.[5]

Table 1: Quantitative Data for Quinoxaline-Based Kinase Inhibitors
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Compound ID Target Enzyme IC50 Value
Cell Line /
Assay
Conditions

Reference

26e ASK1 30.17 nM
In vitro enzyme

inhibition assay
[6][7]

GS-4997

(Selonsertib)
ASK1

0.15 µM (for

analogue)

In vitro enzyme

inhibition assay
[7]

Compound 1 Pim-1 74 nM
In vitro enzyme

inhibition assay
[8]

Compound 1 Pim-2 2.10 µM
In vitro enzyme

inhibition assay
[8]

Compound 5c Pim-1 Submicromolar
In vitro enzyme

inhibition assay
[8][9]

Compound 5e Pim-2 Submicromolar
In vitro enzyme

inhibition assay
[8][9]

Quinoxaline Derivatives as Oxidoreductase
Inhibitors
Aldose Reductase (ALR2)
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term

complications of diabetes. A novel class of quinoxalinone-based inhibitors with an N1-acetic

acid head group and a substituted C3-phenoxy side chain proved to be potent and selective

ALR2 inhibitors.[3] Molecular docking studies highlighted the importance of an ether spacer in

the side chain for activity.[3]

Monoamine Oxidase (MAO)
MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are

used to treat depression and neurodegenerative diseases. Certain 2-benzyl-3-(2-

arylidenehydrazinyl)quinoxalines and related triazolo[4,3-a]quinoxalines have been synthesized

and shown to be competitive and selective inhibitors of MAO-A.[12]
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Table 2: Quantitative Data for Quinoxaline-Based Oxidoreductase Inhibitors

Compound
Class

Target Enzyme IC50 Range
Key Structural
Features

Reference

Quinoxalinone

derivatives

Aldose

Reductase
11.4 to 74.8 nM

N1-acetic acid

head group, C3-

phenoxy side

chain

[3]

2-(4-(4-bromo-2-

fluorobenzyl)-2-

oxo-3,4-

dihydroquinoxali

n-1(2H)-yl)acetic

acid (6g)

Aldose

Reductase
91 nM

Quinoxalin-

2(1H)-one

scaffold

[13]

2-benzyl-3-(2-

arylidenehydrazi

nyl)quinoxalines

MAO-A

Not specified

(competitive

inhibitors)

Benzyl and

arylidenehydrazi

nyl substitutions

[12]

Other Notable Enzyme Targets
COVID-19 Main Protease (Mpro): In the search for therapies against SARS-CoV-2,

quinoxalino[2,1-b]quinazolin-12-one derivatives were designed and evaluated in silico as

potential non-covalent inhibitors of the viral main protease.[14][15]

Cyclooxygenase-2 (COX-2) & Lactate Dehydrogenase A (LDHA): In the context of colorectal

cancer, new quinoxalin-2(1H)one derivatives were synthesized and evaluated for their ability

to inhibit COX-2 and LDHA, enzymes crucial for tumorigenesis and tumor metabolism.[16]

Signaling Pathways and Mechanisms of Action
The inhibitory action of quinoxaline derivatives is rooted in their ability to interfere with specific

signaling cascades. Visualizing these pathways is crucial for understanding their therapeutic

potential.
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Diagram 1: Inhibition of the ASK1 Signaling Pathway.

Oxidative Stress / TNF-α

ASK1 (MAP3K5)

Activates

MKK4/7, MKK3/6

Phosphorylates

Quinoxaline Derivative
(e.g., Compound 26e)

JNK / p38 MAPK

Phosphorylates

Apoptosis, Inflammation, Fibrosis

Leads to

Click to download full resolution via product page

Caption: Inhibition of the ASK1 Signaling Pathway.
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Diagram 2: Quinoxaline Inhibition of the COX-2 Pro-carcinogenic Pathway.
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Caption: Quinoxaline Inhibition of the COX-2 Pro-carcinogenic Pathway.

Experimental Protocols
Detailed methodologies are paramount for the synthesis and evaluation of novel inhibitors. The

following sections outline representative protocols based on published literature.

General Synthesis of Quinoxaline Scaffolds
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A prevalent and versatile method for synthesizing the quinoxaline core involves the

condensation of an aromatic diamine with a α-dicarbonyl compound.[4] This approach allows

for the introduction of various substituents on the benzene ring.

Diagram 3: General Synthetic Workflow for Quinoxaline Derivatives.

Start: o-Phenylenediamine
+ α-Dicarbonyl Compound

Condensation Reaction
(e.g., in Ethanol, Reflux)
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Click to download full resolution via product page
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Caption: General Synthetic Workflow for Quinoxaline Derivatives.

Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridin-
2-yl) quinoxaline-2-carboxamide (ASK1 Inhibitor)
This protocol is adapted from the synthesis of advanced ASK1 inhibitors.[6]

Preparation of Amine Intermediate: 2-Amino-6-bromopyridine is reacted with 1-isopropyl-5-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via a Suzuki coupling reaction to

yield 6-(1-isopropyl-1H-pyrazole-5-yl)pyridine-2-amine.

Amide Coupling: A solution of 2-quinoxalinecarboxylic acid (1.0 equiv.) and the amine

intermediate (1.0 equiv.) is prepared in dichloromethane (DCM).

Reagents: Triethylamine (Et3N, 7.0 equiv.) and propylphosphonic anhydride solution (T3P,

50% in ethyl acetate, 4.0 equiv.) are added to the solution at 0 °C under a dry argon

atmosphere.

Reaction: The mixture is stirred at room temperature for 6–12 hours, with progress monitored

by Thin Layer Chromatography (TLC).

Workup and Purification: Upon completion, the solution is diluted with DCM and extracted

with water and sodium bicarbonate solution. The organic layer is dried over anhydrous

Na2SO4, filtered, and concentrated to yield the final product, which may be further purified

by column chromatography.[6]

In VitroEnzyme Inhibition Assay (General Protocol for
Kinases)

Reagents: Prepare a reaction buffer containing the kinase (e.g., ASK1, Pim-1), a substrate

(e.g., a generic peptide substrate), and ATP.

Inhibitor Preparation: Serially dilute the test quinoxaline compounds in DMSO to create a

range of concentrations.

Reaction Initiation: Add the kinase to a mixture of the buffer, substrate, and the test

compound. Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room

temperature) for a specified time (e.g., 30-60 minutes).

Detection: Quantify the kinase activity. This is often done using luminescence-based assays

that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay) or by

detecting the phosphorylated substrate using specific antibodies.

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor

concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook
The quinoxaline nucleus is a versatile and highly tractable scaffold for the design of novel

enzyme inhibitors. Research has demonstrated potent activity against a multitude of

therapeutically relevant enzymes, particularly within the kinase family. The synthetic

accessibility of quinoxalines allows for extensive structure-activity relationship studies to

optimize potency, selectivity, and pharmacokinetic properties.[1] Future efforts will likely focus

on leveraging computational methods for more rational design, exploring novel enzyme targets,

and advancing promising lead compounds into preclinical and clinical development. The

continued exploration of this chemical space holds significant promise for delivering next-

generation therapeutics for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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